5-Methoxy-7-azaindole: A Core Scaffold in Modern Drug Discovery
5-Methoxy-7-azaindole: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-7-azaindole, systematically known as 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that has emerged as a pivotal structural motif in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it a sought-after building block in the design and synthesis of novel therapeutic agents. The 7-azaindole (B17877) core, a bioisostere of indole, offers distinct advantages in drug design, including improved metabolic stability and enhanced binding interactions with biological targets. The addition of a methoxy (B1213986) group at the 5-position further modulates the compound's physicochemical properties, such as solubility and reactivity, making it an attractive scaffold for targeting a range of diseases.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, characterization, and biological significance of 5-Methoxy-7-azaindole.
Core Physicochemical Properties
The fundamental properties of 5-Methoxy-7-azaindole are summarized below. While experimental data for some parameters are limited, predicted values and data from closely related analogs provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 183208-36-8 | [1] |
| Appearance | Earthy yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Melting Point | Not available. For comparison, the related 6-Methoxy-7-azaindole has a melting point of 88-89 °C. | |
| Boiling Point | 312 °C (Predicted for the related 5-bromo-7-azaindole) | [2] |
| Solubility | The methoxy group is noted to enhance solubility.[1] Qualitative information suggests it is soluble in common organic solvents like DMSO, methanol (B129727), and ethanol. | |
| pKa | Not experimentally determined. The pKa of the parent 7-azaindole is 4.59. | |
| Storage | Store at 0-8°C | [1] |
Synthesis and Characterization
The synthesis of 5-Methoxy-7-azaindole can be achieved through various synthetic routes, often involving the modification of a pre-existing 7-azaindole core. A common strategy involves the methoxylation of a halogenated precursor, such as 5-bromo-7-azaindole (B68098).
Experimental Protocol: Synthesis from 5-Bromo-7-azaindole
This protocol is based on established methodologies for the methoxylation of aryl halides.
Materials:
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5-Bromo-7-azaindole
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Sodium methoxide (B1231860) (NaOMe)
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Methanol (MeOH), anhydrous
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Copper(I) iodide (CuI) (catalyst)
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N,N'-Dimethylethylenediamine (DMEDA) (ligand)
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Toluene (B28343), anhydrous
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Ethyl acetate (B1210297) (EtOAc)
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-7-azaindole (1.0 eq), copper(I) iodide (0.1 eq), and sodium methoxide (1.5 eq).
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Add anhydrous toluene and anhydrous methanol to the flask.
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Add N,N'-Dimethylethylenediamine (0.2 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Methoxy-7-azaindole.
Characterization
The synthesized 5-Methoxy-7-azaindole should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.
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-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (typically around 3400 cm⁻¹), C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns can provide further structural information.
Biological Significance and Applications in Drug Discovery
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] This is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, mimicking the binding of adenine.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various kinases implicated in cancer and other diseases. The 5-methoxy substitution can play a crucial role in optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. For instance, research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][6]
The general mechanism of action for many 7-azaindole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 5-Methoxy-7-azaindole.
Role as a Kinase Inhibitor Scaffold
Caption: Mechanism of kinase inhibition by 7-azaindole derivatives.
Conclusion
5-Methoxy-7-azaindole is a compound of significant interest to the drug discovery and development community. Its favorable physicochemical properties and its role as a privileged scaffold for kinase inhibitors underscore its importance. This guide provides a foundational understanding of its core properties, a plausible synthetic route, and its biological context, serving as a valuable resource for researchers in the field. Further experimental validation of its physical properties and exploration of its utility in targeting a broader range of biological targets will continue to expand its role in the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
